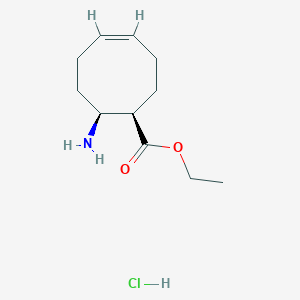

Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride

Description

Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate hydrochloride is a bicyclic organic compound featuring an eight-membered cyclooctene ring system. Key structural attributes include:

- Molecular formula: C₁₁H₂₀ClNO₂

- Molecular weight: 233.74 g/mol

- Functional groups: An ethyl ester group at position 1, a secondary amine at position 8 (present as a hydrochloride salt), and a double bond in the Z-configuration at position 4 .

- Stereochemistry: The 1R,4Z,8S configuration underscores its stereochemical complexity, which is critical for interactions in biological or chemical applications.

This compound is cataloged as a building block by Enamine Ltd., suggesting its utility in drug discovery and medicinal chemistry . The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutically relevant molecules.

Properties

IUPAC Name |

ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12;/h3-4,9-10H,2,5-8,12H2,1H3;1H/b4-3-;/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKRARNBPDLIH-YMJUIURUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride typically involves the following steps:

Formation of the cyclooctene ring: This can be achieved through a series of cyclization reactions.

Introduction of the amino group: This step involves the use of amination reactions, where an amino group is introduced into the cyclooctene ring.

Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the cyclooctene ring provides structural stability. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Ethyl (1R,8S,9S,4Z)-Bicyclo[6.1.0]non-4-ene-9-yl-10-ate (3-syn) and 3-anti

Structural Features :

Comparison with Target Compound :

| Parameter | Target Compound | Bicyclo[6.1.0]nonene Derivatives |

|---|---|---|

| Ring system | Cyclooctene | Bicyclo[6.1.0]nonene |

| Functional groups | Amine (HCl salt), ester | Ester only |

| Stereochemical complexity | 1R,4Z,8S | Syn/anti isomerism at positions 8,9 |

| Applications | Pharmaceutical building block | Bioorthogonal chemistry |

Key Insight: The target compound’s amine hydrochloride moiety differentiates it from the ester-focused bicyclo[6.1.0]nonene derivatives. While the latter are optimized for strain-promoted click reactions, the former’s ionizable amine suggests broader utility in drug design .

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

Structural Features :

Comparison with Target Compound :

| Parameter | Target Compound | Oxabicyclohexane Derivative |

|---|---|---|

| Ring system | Cyclooctene | 2-Oxabicyclo[2.1.1]hexane |

| Heteroatoms | None | Oxygen (ether) |

| Molecular weight | 233.74 g/mol | 217.27 g/mol |

| Applications | Drug discovery | Specialty pharmaceuticals |

Key Insight : The oxabicyclohexane derivative’s compact structure and ether functionality contrast with the target compound’s larger, amine-functionalized cyclooctene. This highlights how ring size and heteroatom placement influence molecular rigidity and application scope .

Biological Activity

Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate; hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its systematic name and structural formula, which indicates the presence of an amino group and a carboxylate moiety. Its molecular formula is CHNOCl, and it has a molecular weight of approximately 231.7 g/mol. The specific stereochemistry (1R, 4Z, 8S) plays a crucial role in its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate exhibit significant antitumor properties. For instance, a study on hybrid molecules containing coumarin and quinolinone demonstrated their potential as antitumor agents against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a 100% decrease in tumor cell viability , highlighting the compound's effectiveness in inducing apoptosis and exhibiting antioxidant activities without adversely affecting liver or kidney functions .

The mechanisms through which Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate exerts its effects are multifaceted:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax.

- Antioxidant Activity : It enhances the antioxidant capacity within the body, which is crucial for combating oxidative stress associated with tumor progression.

- Molecular Docking Studies : Computational studies suggest favorable interactions between the compound and specific cancer-related receptors, indicating its potential as a therapeutic agent .

Study 1: Efficacy Against EAC Cells

In a controlled experiment involving female mice with EAC, administration of Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Cell Viability (%) | 100 | 0 |

| Liver Function Tests | Normal | Normal |

| Kidney Function Tests | Normal | Normal |

| Apoptosis Markers (Bax/Bcl-2) | Low | High |

This study highlights not only the compound's antitumor efficacy but also its safety profile concerning vital organ functions .

Study 2: Molecular Interactions

Molecular docking studies have shown that Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate interacts favorably with breast cancer mutant receptors. This interaction suggests a potential pathway for therapeutic targeting in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.